REACTION_CXSMILES
|
C1C=CC2N=C[NH:9][C:7](=[O:8])C=2C=1.[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:20]([CH3:22])=O)=[C:15]([CH3:23])[CH:14]=1>>[CH3:22][C:20]1[NH:9][C:7](=[O:8])[C:17]2[C:16](=[C:15]([CH3:23])[CH:14]=[C:13]([CH3:12])[CH:18]=2)[N:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=O)NC=N2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)NC(=O)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=C(C=C(C=C2C(N1)=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |